Methyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
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Overview
Description
Methyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions including Michael addition, intramolecular nucleophilic addition, and elimination to form the desired furan derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The furan ring structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Furfural: A furan derivative used as a precursor in the synthesis of various chemicals.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and chemicals.
Uniqueness: Methyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other furan derivatives .
Properties
Molecular Formula |
C9H8O5 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-5,10H,1H3 |
InChI Key |
JXPFNTBWWRCPOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=CO1)O |
Origin of Product |
United States |
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